(3E,5Z)-octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5Z)-octa-1,3,5-triene is an organic compound that belongs to the class of polyenes. It is a conjugated hydrocarbon that has eight carbon atoms and four double bonds. This compound is of interest to researchers due to its unique properties and potential applications in various fields.
Scientific Research Applications
1. Ring-Closure Processes
A study by Andrés et al. (2012) examined the ring-closure process of (3Z,5Z)-octa-1,3,5,7-tetraene to (1Z,3Z,5Z)-cycloocta-1,3,5-triene. They employed electron localization function (ELF) and catastrophe theory (CT) to analyze the energy profile and bond formation/breaking processes during the reaction. This work provides insights into the nature of bond transformations in such molecular rearrangements, which is critical in understanding the chemical properties of (3E,5Z)-octa-1,3,5-triene and its derivatives (J. Andrés, S. Berski, L. Domingo, P. González-Navarrete, 2012).
2. Rearrangement Mechanisms
Doering and Roth (1963) explored a structurally degenerate Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene, leading to the formation of cycloocta-1,3,5-triene. Their findings shed light on the dynamic molecular rearrangements that (3E,5Z)-octa-1,3,5-triene can undergo, contributing to the understanding of its reactivity and potential applications in synthetic chemistry (W. Doering, W. Roth, 1963).
3. Photoisomerizations and Stereochemistry
The work by Courtot and Salaün (1976) on the photoisomerization of 5-Phenylhepta-1,3Z,5E-triene to various triene forms, including (3E,5Z)-triene, highlights the impact of light and excited states on the stereochemistry of these molecules. Such studies are pivotal in understanding the light-induced reactions of (3E,5Z)-octa-1,3,5-triene, essential for its potential applications in photochemistry and material science (Pierre Courtot, Jean Yves Salaün, 1976).
properties
CAS RN |
33580-05-1 |
---|---|
Product Name |
(3E,5Z)-octa-1,3,5-triene |
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E,5Z)-octa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6- |
InChI Key |
HOXGZVUCAYFWGR-YMBWGVAGSA-N |
Isomeric SMILES |
CC/C=C\C=C\C=C |
SMILES |
CCC=CC=CC=C |
Canonical SMILES |
CCC=CC=CC=C |
Purity |
90% min. |
synonyms |
1,3E,5Z-Octatriene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.